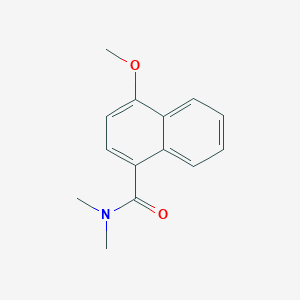
1-(3,5-Dimethylpiperidin-1-yl)sulfonylazepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,5-Dimethylpiperidin-1-yl)sulfonylazepane, also known as DSA, is a chemical compound that has gained attention in scientific research due to its unique properties. DSA belongs to the class of azepane compounds and is known for its ability to modulate ion channels in the brain.
Mecanismo De Acción
1-(3,5-Dimethylpiperidin-1-yl)sulfonylazepane works by binding to the extracellular domain of the voltage-gated sodium channels and altering their gating properties. This binding leads to a decrease in the peak sodium current and an increase in the threshold for channel activation. These changes ultimately result in a decrease in neuronal excitability and a reduction in the release of neurotransmitters.
Biochemical and physiological effects:
In addition to its effects on ion channels, this compound has been shown to have other biochemical and physiological effects. It has been found to increase the release of acetylcholine in the hippocampus, which is important for learning and memory. This compound has also been shown to have anti-inflammatory properties, which may be useful in treating neuroinflammatory disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(3,5-Dimethylpiperidin-1-yl)sulfonylazepane in lab experiments is its specificity for voltage-gated sodium channels. This specificity allows for more precise modulation of neuronal activity compared to other compounds that may have broader effects. However, one limitation of using this compound is its relatively short half-life, which may require frequent dosing in experiments.
Direcciones Futuras
There are several potential future directions for research on 1-(3,5-Dimethylpiperidin-1-yl)sulfonylazepane. One area of interest is its potential use in treating neurological disorders such as epilepsy and chronic pain. Another area of research is the development of more potent and selective this compound analogs for use in neuroscience research. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential therapeutic applications.
In conclusion, this compound is a promising compound for use in neuroscience research due to its ability to modulate ion channels in the brain. Its specificity for voltage-gated sodium channels makes it a useful tool for studying various neurological disorders. Further research is needed to fully understand the potential therapeutic applications of this compound and to develop more potent and selective analogs.
Métodos De Síntesis
The synthesis of 1-(3,5-Dimethylpiperidin-1-yl)sulfonylazepane involves a multistep process that begins with the reaction of 3,5-dimethylpiperidin-1-amine with chlorosulfonyl isocyanate. This reaction forms 1-(3,5-dimethylpiperidin-1-yl)sulfonylurea, which is then treated with sodium hydride and 1,4-dibromobutane to form this compound. The final product is obtained by recrystallization from ethanol.
Aplicaciones Científicas De Investigación
1-(3,5-Dimethylpiperidin-1-yl)sulfonylazepane has been studied extensively for its potential use as a tool in neuroscience research. It has been shown to modulate the activity of ion channels in the brain, particularly the voltage-gated sodium channels. This modulation can lead to changes in neuronal excitability and synaptic transmission, which can be useful in studying various neurological disorders such as epilepsy, chronic pain, and Alzheimer's disease.
Propiedades
IUPAC Name |
1-(3,5-dimethylpiperidin-1-yl)sulfonylazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O2S/c1-12-9-13(2)11-15(10-12)18(16,17)14-7-5-3-4-6-8-14/h12-13H,3-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPRGQSLHDYHBPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)N2CCCCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.43 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(2-fluorophenyl)methyl]-N,1,3,5-tetramethylpyrazole-4-carboxamide](/img/structure/B7508764.png)
![N,6-dimethyl-N-[(4-methylphenyl)methyl]pyridine-3-carboxamide](/img/structure/B7508765.png)




![5-(Furan-2-yl)-3-[(2-methylphenyl)methyl]-1,3,4-oxadiazol-2-one](/img/structure/B7508824.png)





![N,6-dimethyl-N-[(2-methylphenyl)methyl]pyridine-2-carboxamide](/img/structure/B7508876.png)

